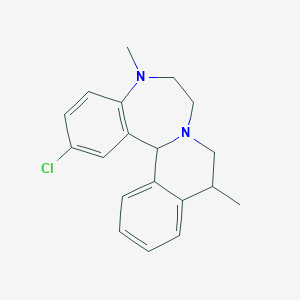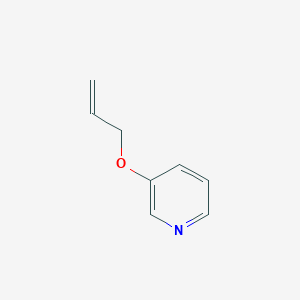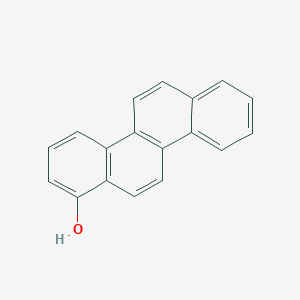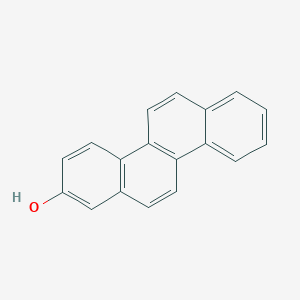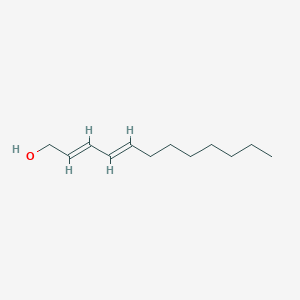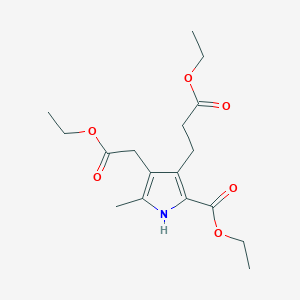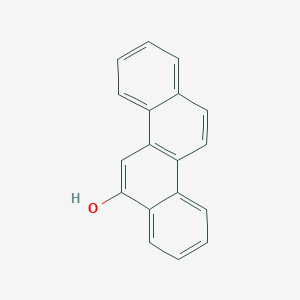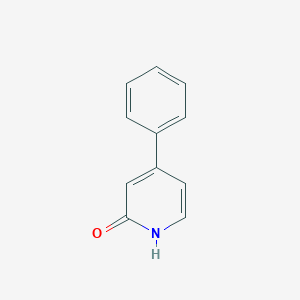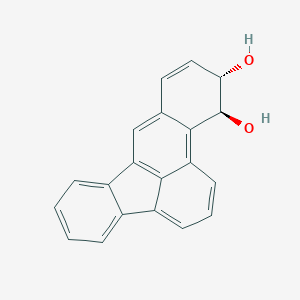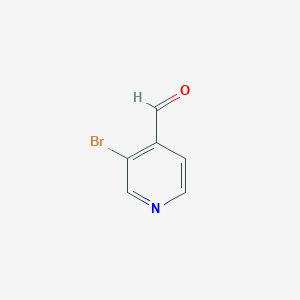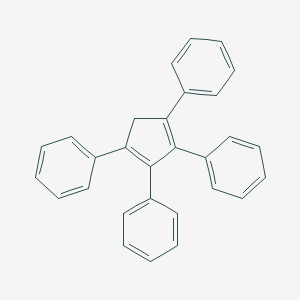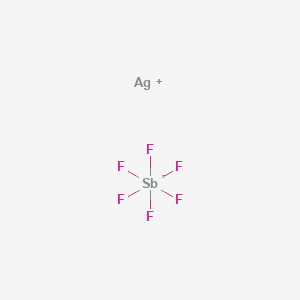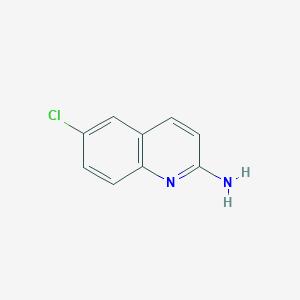
6-Chloroquinolin-2-amine
概要
説明
6-Chloroquinolin-2-amine, also known as 6-Chloro-2-quinolinamine, is a chemical compound with the molecular formula C9H7ClN2 . It is used for research purposes.
Synthesis Analysis
Quinoline and its derivatives have been synthesized using various protocols reported in the literature. Some of the well-known classical synthesis protocols include Gould–Jacob, Friedl¨ander, Pfitzinger, Skraup, Doebner–von Miller, and Conrad–Limpach . Transition metal catalysed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also used for the construction and functionalization of this compound .Molecular Structure Analysis
The molecular structure of 6-Chloroquinolin-2-amine consists of a benzene ring fused with a pyridine moiety . The average mass is 178.618 Da and the mono-isotopic mass is 178.029770 Da .Chemical Reactions Analysis
Quinoline derivatives, including 6-Chloroquinolin-2-amine, are utilized in various areas such as medicine, food, catalysts, dyes, materials, refineries, electronics, etc . They are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .Physical And Chemical Properties Analysis
6-Chloroquinolin-2-amine has a molecular formula of C9H7ClN2 and an average mass of 178.618 Da .科学的研究の応用
Drug Discovery and Medicinal Chemistry
6-Chloroquinolin-2-amine: serves as a vital scaffold in drug discovery due to its structural similarity to quinoline, which is a core structure in many pharmacologically active compounds. Its derivatives have been explored for their potential in treating a wide range of diseases, from infectious diseases to cancer .
Antimicrobial Agents
The compound has shown promise as an antimicrobial agent. Modifications to the quinoline ring, such as the addition of the 6-chloro-2-amine group, can lead to compounds with significant activity against various Gram-positive and Gram-negative bacteria .
Anticancer Research
In the field of oncology, 6-Chloroquinolin-2-amine derivatives have been synthesized and evaluated for their anticancer properties. They have been tested against different cancer cell lines, including non-small cell lung cancer, showing promising results .
Synthesis of Bioactive Molecules
The compound is used in the synthesis of bioactive molecules that have shown a range of pharmacological activities. It’s a key intermediate in the construction of molecules with potential biological and pharmaceutical activities .
Antimalarial Activity
Quinoline derivatives, including those derived from 6-Chloroquinolin-2-amine , have been historically significant in the treatment of malaria. They can inhibit DNA synthesis in the malaria parasite, leading to its death .
Antidepressant and Anticonvulsant Properties
Research has indicated that certain quinoline derivatives exhibit antidepressant and anticonvulsant effects. The structural features of 6-Chloroquinolin-2-amine make it a candidate for the development of new drugs in these categories .
Antiviral and Anti-HIV Applications
The compound’s derivatives are also being studied for their antiviral properties, including potential activity against HIV. This is due to their ability to interfere with viral replication processes .
Material Science
Beyond biomedical applications, 6-Chloroquinolin-2-amine can be utilized in material science for the synthesis of organic compounds that have applications in electronics and as catalysts in various chemical reactions .
作用機序
Target of Action
6-Chloroquinolin-2-amine, similar to other quinoline derivatives, is known to interact with various targetsQuinoline derivatives have been reported to interact with a variety of proteins and enzymes, playing a significant role in various biological processes .
Mode of Action
It is known that quinoline derivatives, such as chloroquine, inhibit the action of heme polymerase in malarial trophozoites, preventing the conversion of heme to hemazoin . This causes the accumulation of toxic heme, leading to the death of the parasite .
Biochemical Pathways
It has been suggested that quinoline derivatives may interact with the pi3k/akt/mtor pathway, a common signaling pathway that plays a role in multiple cancers by apoptosis and cell proliferation .
Pharmacokinetics
It is noted that all the compounds in a series of 2-chloro n-substituted amino quinolines are predicted to satisfy the adme profile .
Result of Action
One of the compounds in a series of 2-chloro n-substituted amino quinolines was found to be active against a non-small cell lung cancer cell line, a549, with an inhibition concentration value of (ic 50) 294 μM .
Safety and Hazards
特性
IUPAC Name |
6-chloroquinolin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2/c10-7-2-3-8-6(5-7)1-4-9(11)12-8/h1-5H,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXGSBXTUXCTJII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=N2)N)C=C1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80555326 | |
| Record name | 6-Chloroquinolin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80555326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloroquinolin-2-amine | |
CAS RN |
18672-02-1 | |
| Record name | 6-Chloro-2-quinolinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18672-02-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Chloroquinolin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80555326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


